molecular formula C8H12BrN3O B13060900 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13060900
M. Wt: 246.10 g/mol
InChI Key: YLJIAECSUXYYMK-UHFFFAOYSA-N
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Description

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C8H11BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and an oxan-3-yl group makes this compound unique and potentially useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-(oxan-3-yl)-1H-pyrazol-3-amine, while oxidation with potassium permanganate can produce 4-bromo-1-(oxan-3-yl)-1H-pyrazol-3-carboxylic acid .

Scientific Research Applications

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-3-yl group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound can also participate in covalent bonding with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, bromine atom, and oxan-3-yl group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

4-bromo-1-(oxan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C8H12BrN3O/c9-7-4-12(11-8(7)10)6-2-1-3-13-5-6/h4,6H,1-3,5H2,(H2,10,11)

InChI Key

YLJIAECSUXYYMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=C(C(=N2)N)Br

Origin of Product

United States

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